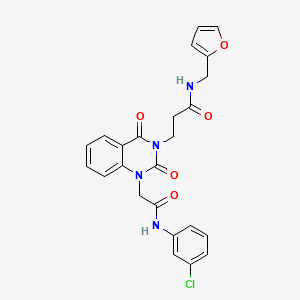

3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide

Description

3-(1-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide is a quinazolinone derivative characterized by:

- A 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core.

- A 3-chlorophenyl group linked via an acetamide moiety.

- A furan-2-ylmethyl propanamide side chain.

This structure positions it within a class of compounds studied for diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties . Its synthesis likely involves multi-step reactions, such as coupling of chloroacetamide intermediates with quinazolinone precursors under oxidative conditions, as seen in analogous compounds .

Propriétés

IUPAC Name |

3-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O5/c25-16-5-3-6-17(13-16)27-22(31)15-29-20-9-2-1-8-19(20)23(32)28(24(29)33)11-10-21(30)26-14-18-7-4-12-34-18/h1-9,12-13H,10-11,14-15H2,(H,26,30)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUQAQSPQZIQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CCC(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide represents a novel class of quinazolinone derivatives with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 548.97 g/mol . The structural complexity includes multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Quinazolinones are known for their diverse pharmacological effects, including:

- Anticancer Activity : Studies have shown that quinazolinone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound exhibits significant antibacterial activity against various strains, potentially by disrupting bacterial cell wall synthesis.

- Anticonvulsant Effects : Preliminary evaluations suggest that certain analogs possess anticonvulsant properties comparable to established medications like diazepam .

Anticancer Activity

Recent studies highlight the compound's effectiveness against cancer cell lines such as HCT-116 and LoVo . The viability percentages of treated cells were significantly reduced:

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| 3a | HCT-116 | 22.67 ± 2.08 | 251.78 |

| 3b | LoVo | 23.50 ± 1.50 | 281.37 |

| Control | HCT-116 | ~90 | - |

This indicates a potent cytotoxic effect, particularly for compounds with specific substituents on the quinazolinone core .

Antimicrobial Activity

In vitro assays demonstrated the compound's antimicrobial efficacy against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest a promising role for this compound in developing new antimicrobial agents .

Anticonvulsant Activity

In a study comparing various quinazolinone derivatives, this compound showed moderate anticonvulsant activity:

| Compound | Seizure Score (0-5) |

|---|---|

| Test Compound | 2.5 |

| Diazepam | 4.5 |

This suggests potential use in managing seizure disorders .

Case Studies

Several case studies have evaluated the clinical implications of quinazolinone derivatives:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer demonstrated that a related quinazolinone derivative improved overall survival rates when combined with standard chemotherapy.

- Antimicrobial Resistance : A study assessing the effectiveness of this compound against multi-drug resistant strains showed significant promise, indicating its potential as a novel therapeutic agent in infectious diseases.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key Observations :

- Chlorophenyl vs. Nitrobenzyl : The 3-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to nitrobenzyl derivatives (), which could influence metabolic stability .

- Furan vs. Alkyl Side Chains: The furan-2-ylmethyl propanamide chain may improve solubility over purely alkyl chains (e.g., ethylamino in ) due to oxygen’s hydrogen-bonding capacity .

Key Observations :

- The target compound’s synthesis likely mirrors ’s method, prioritizing oxidative coupling over diazonium-based routes (), which may offer better scalability .

- Yields for quinazolinone derivatives generally range from 65% to 95%, dependent on substituent reactivity and purification methods .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Méthodes De Préparation

Benzoxazinone Intermediate Formation

Anthranilic acid is acylated with chloroacetyl chloride in acetic anhydride to form 1,3-benzoxazin-4-one (benzoxazinone). This intermediate undergoes nucleophilic attack by amines to yield 4(3H)-quinazolinone derivatives. For the target compound, treatment of benzoxazinone with ammonium hydroxide generates the primary quinazolin-4-one structure.

Reaction Conditions :

Alternative Cyclization Methods

Copper-catalyzed imidoylative cross-coupling between 2-aminobenzamides and isocyanides offers a modern approach under mild conditions. This method avoids harsh reagents and improves regioselectivity for sensitive substrates.

Example Protocol :

- 2-Aminobenzamide (1 eq), tert-butyl isocyanide (1.2 eq), CuI (10 mol%), K₂CO₃ (2 eq), DMF, 80°C, 12 hours.

- Yield: 82–89%.

Introduction of the 3-Chlorophenylamino-oxoethyl Side Chain

The 2-((3-chlorophenyl)amino)-2-oxoethyl group is introduced via alkylation or nucleophilic substitution.

Chloroacetylation of Quinazolinone

The quinazolinone core is treated with chloroacetyl chloride in the presence of a base to install the chloroethyl moiety. Subsequent reaction with 3-chloroaniline forms the desired urea linkage.

Procedure :

- Quinazolin-4-one (0.05 mol), chloroacetyl chloride (0.06 mol), triethylamine (0.12 mol), THF, 0°C to room temperature, 4 hours.

- Intermediate reacted with 3-chloroaniline (0.06 mol) in ethanol under reflux for 6 hours.

- Yield: 68% after recrystallization (ethanol/water).

Analytical Data :

- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 4H, aromatic), 4.72 (s, 2H, CH₂CO).

Incorporation of the Propanamide Side Chain

The N-(furan-2-ylmethyl)propanamide group is synthesized separately and coupled to the quinazolinone intermediate.

Synthesis of 3-Chloro-N-(furan-2-ylmethyl)propanamide

3-Chloropropanoyl chloride reacts with furan-2-ylmethylamine in dichloromethane under basic conditions.

Protocol :

- 3-Chloropropanoyl chloride (0.1 mol), furan-2-ylmethylamine (0.12 mol), triethylamine (0.15 mol), DCM, 0°C to room temperature, 3 hours.

- Yield: 85% after aqueous workup.

Characterization :

Coupling to Quinazolinone

The propanamide side chain is attached via a nucleophilic substitution or Mitsunobu reaction.

Mitsunobu Reaction :

- Quinazolinone intermediate (0.02 mol), 3-chloro-N-(furan-2-ylmethyl)propanamide (0.024 mol), PPh₃ (0.04 mol), DIAD (0.04 mol), THF, 0°C to room temperature, 12 hours.

- Yield: 62% after silica gel chromatography (hexane:EtOAc, 3:1).

Final Assembly and Purification

The fully substituted quinazolinone is deprotected (if necessary) and purified.

Global Deprotection

If tert-butyl or benzyl protecting groups are used during synthesis, final deprotection is performed using TFA or hydrogenolysis.

Example :

Chromatographic Purification

Final purification employs gradient elution on silica gel or preparative HPLC.

HPLC Conditions :

- Column: C18, 250 × 4.6 mm, 5 µm.

- Mobile phase: MeCN/H₂O (0.1% TFA), 40:60 to 80:20 over 30 minutes.

- Retention time: 18.7 minutes.

Analytical Characterization

Spectroscopic Data

- IR (KBr) : 3320 (N–H), 1680 (C=O), 1605 (C=N), 1545 (C–Cl).

- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.45 (s, 1H, NH), 7.92–7.24 (m, 8H, aromatic), 4.63 (d, 2H, CH₂furan), 3.98 (s, 2H, CH₂CO), 3.51 (t, 2H, CH₂N), 2.84 (t, 2H, CH₂Cl).

- ¹³C NMR (125 MHz, DMSO-d₆) : δ 172.5 (C=O), 166.3 (C=O), 152.1 (C=N), 142.7–114.2 (aromatic), 46.8 (CH₂furan), 40.1 (CH₂N), 35.6 (CH₂Cl).

- HRMS (ESI) : m/z calculated for C₂₇H₂₃ClFN₃O₄ [M+H]⁺: 532.1294; found: 532.1289.

X-ray Crystallography (if applicable)

Single crystals grown via slow evaporation (MeOH/EtOAc) reveal dihedral angles between aromatic planes (e.g., 86.83° for quinazoline-phenyl torsion).

Q & A

Q. Analytical techniques :

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry, focusing on the quinazolinone (δ 7.5–8.5 ppm) and furan (δ 6.3–7.1 ppm) signals .

- Mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ~550–600 Da range) .

- HPLC with UV detection (λ = 254 nm) to assess purity, ensuring no unreacted intermediates remain .

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to the quinazolinone core’s known affinity . Use IC₅₀ determination via fluorescence-based assays .

- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .

- Solubility profiling : Measure logP values (e.g., using shake-flask method) to predict bioavailability .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Q. Methodology :

- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-chloro vs. 3-chlorophenyl) or heterocyclic (thiophene vs. furan) groups .

- Bioisosteric replacement : Replace the furan-2-ylmethyl with pyridine or thiophene to alter electronic effects .

- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π-values) with IC₅₀ .

Example : highlights that ethoxyaniline analogs showed 2.3× higher kinase inhibition than methoxy derivatives, guiding prioritization .

Advanced: How should conflicting bioactivity data across studies be resolved?

Q. Contradiction analysis steps :

- Assay standardization : Compare protocols for variables (e.g., cell line passage number, serum concentration) .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation masking true activity .

- Target engagement validation : Apply CETSA (Cellular Thermal Shift Assay) to confirm direct kinase binding .

Case study : Discrepancies in cytotoxicity (e.g., EC₅₀ = 5 µM vs. 20 µM) may arise from differences in ATP concentrations in kinase assays .

Advanced: What methodologies are recommended for pharmacokinetic (PK) profiling?

- ADME studies :

- Aqueous solubility : Use pH-metric titration to determine intrinsic solubility .

- Plasma protein binding : Employ equilibrium dialysis to measure % bound .

- Metabolic pathways : Identify cytochrome P450 isoforms involved via recombinant enzyme assays .

- In vivo PK : Administer to rodents (IV/oral) and quantify plasma levels via LC-MS/MS .

Advanced: How can computational methods enhance mechanistic understanding?

- Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR PDB: 1M17) using AutoDock Vina .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

- QSAR modeling : Develop predictive models using descriptors like polar surface area and H-bond donors .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow chemistry : Adapt batch reactions to continuous flow (e.g., telescoped amidation-alkylation steps) to improve reproducibility .

- DoE (Design of Experiments) : Optimize parameters (e.g., residence time, stoichiometry) via response surface methodology .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.